molecular formula C9H14N4O3 B2563289 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide CAS No. 911715-34-9

3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B2563289
CAS No.: 911715-34-9
M. Wt: 226.236
InChI Key: BBWXHJPPGQOGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the cyclocondensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . This method is efficient and allows for the preparation of various substituted pyrazoles.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions, utilizing hydrazine derivatives and carbonyl compounds under controlled conditions to ensure high yield and purity. The process is optimized to meet regulatory guidelines for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and their derivatives, which can be further utilized in pharmaceutical and chemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide (CAS No. 911715-34-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₄N₄O₃, with a molecular weight of approximately 226.23 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, making it a significant scaffold in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the isobutyl and nitro groups. Various synthetic routes have been explored to enhance yield and purity, often utilizing reagents that facilitate selective functionalization of the pyrazole moiety.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Notably, compounds within this class have shown:

  • Inhibition of Cancer Cell Proliferation : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated an IC₅₀ value ranging from 2.43 to 14.65 μM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
  • Mechanisms of Action : The compound is believed to act through multiple pathways:
    • Microtubule Destabilization : Similar to other pyrazole derivatives, it may interfere with microtubule assembly, leading to apoptosis in cancer cells .
    • Targeting Specific Enzymes : It has been suggested that compounds like this can inhibit key enzymes involved in cancer progression, such as topoisomerase II and various kinases .

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer activity, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation . Furthermore, some studies indicate potential antimicrobial effects against pathogens such as Mycobacterium tuberculosis .

Case Study 1: Cytotoxicity Against MDA-MB-231 Cells

In a controlled study evaluating the cytotoxic effects of various pyrazole derivatives, this compound was found to induce significant morphological changes in MDA-MB-231 cells at concentrations as low as 1.0 μM. Additionally, caspase activity assays revealed increased apoptosis at higher concentrations (up to 10 μM), confirming its potential as an anticancer agent .

Case Study 2: Inhibition of Microtubule Assembly

Another study focused on the microtubule-destabilizing effects of this compound demonstrated that at a concentration of 20 μM, it inhibited microtubule assembly by approximately 40% to 52%, indicating its role as a potential chemotherapeutic agent targeting microtubule dynamics .

Comparative Analysis with Other Pyrazole Derivatives

Compound NameIC₅₀ (μM)Mechanism of ActionNotes
This compound2.43 - 14.65Microtubule destabilizationEffective against breast and liver cancer cells
Pazopanib~0.5VEGFR inhibitionApproved for renal cell carcinoma
Ruxolitinib~0.8JAK inhibitionUsed for myelofibrosis

Properties

IUPAC Name

2-methyl-5-(2-methylpropyl)-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-5(2)4-6-7(13(15)16)8(9(10)14)12(3)11-6/h5H,4H2,1-3H3,(H2,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWXHJPPGQOGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(=C1[N+](=O)[O-])C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.